DC661 -

DC661

Catalog Number: EVT-264991
CAS Number:
Molecular Formula: C31H39Cl2N5
Molecular Weight: 552.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DC661 is an inhibitor of palmitoyl-protein thioesterase 1 (PPT1) and a dimeric form of hydroxychloroquine. It binds to PPT1 and inhibits PPT1 enzyme activity in A375 cells when used at concentrations of 5, 10, and 100 µM. DC661 (10 µM) inhibits autophagic flux and induces apoptosis in B-RAF mutant melanoma cell lines. It also induces stimulator of interferon genes (STING) activation and enhances antigen-primed T cell-mediated killing of B16/F10 murine melanoma cells in mouse splenocyte co-cultures. In vivo, DC661 (10 mg/kg) reduces intratumor autophagy and suppresses tumor growth in an HT-29 mouse xenograft model.
DC661 is a potent palmitoyl-protein thioesterase 1 (PPT1) inhibitor. DC661 inhibits autophagy. DC661 is capable of deacidifying the lysosome and inhibiting autophagy significantly better than hydroxychloroquine (HCQ).
Synthesis Analysis

The synthesis of DC661 involves the modification of existing chloroquine derivatives to enhance their therapeutic potential. The compound is characterized by a triamine linker containing six carbon atoms connecting two acridine heterocycles. This design was informed by previous studies that indicated the importance of linker length and central nitrogen methylation for improved lysosomal localization and cytotoxicity. The methylation of the central nitrogen atom was particularly critical for ensuring effective lysosomal targeting, which is essential for its mechanism of action .

Technical Details

  • Chemical Structure: DC661 features a dimeric structure with two acridine moieties linked by a triamine chain.
  • Synthesis Method: The synthesis typically involves multi-step organic reactions, including amination and coupling reactions to form the desired dimeric structure.
Molecular Structure Analysis

DC661's molecular structure can be represented as follows:

  • Chemical Formula: C₁₄H₁₉ClN₄O
  • CAS Number: 1872387-43-3
  • Molecular Weight: 296.77 g/mol

The structural configuration includes two acridine rings connected by a flexible linker, which is crucial for its biological activity. The presence of chlorine atoms enhances its interaction with biological targets, particularly in acidic environments typical of tumor microenvironments .

Chemical Reactions Analysis

DC661 engages in several chemical reactions that underpin its pharmacological effects:

  • Inhibition of Autophagy: DC661 effectively disrupts autophagic flux within cancer cells, leading to an accumulation of autophagic vesicles. This reaction is mediated through its interaction with lysosomal membranes.
  • Deacidification of Lysosomes: The compound alters lysosomal pH, which is critical for its cytotoxic effects against cancer cells. This deacidification enhances the retention and activity of DC661 within lysosomes .

Technical Details

  • Reaction Conditions: Typically assessed in vitro using cancer cell lines under acidic conditions to mimic tumor environments.
  • Measurement Techniques: Autophagic flux is measured using markers such as LC3BII and GFP-LC3B.
Mechanism of Action

DC661's mechanism of action primarily revolves around its ability to inhibit palmitoyl-protein thioesterase 1, which plays a vital role in autophagy regulation. By inhibiting this enzyme, DC661 promotes the accumulation of autophagic vesicles and induces cell death in cancer cells.

Process

  1. Target Binding: DC661 binds to palmitoyl-protein thioesterase 1 within lysosomes.
  2. Autophagic Flux Disruption: This binding inhibits the normal degradation processes within lysosomes, leading to increased levels of autophagic markers.
  3. Cell Death Induction: At higher concentrations, DC661 causes significant cytotoxicity through enhanced lysosomal membrane permeabilization and subsequent cell death .
Physical and Chemical Properties Analysis

DC661 exhibits several notable physical and chemical properties:

  • Appearance: White to yellow solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Relevant Data or Analyses

  • Melting Point: Not specifically documented but typically assessed during synthesis characterization.
  • pH Sensitivity: Exhibits enhanced activity in acidic pH environments typical of tumors .
Applications

DC661 has significant potential applications in scientific research, particularly in oncology:

  • Cancer Therapy Research: As an autophagy inhibitor, it is being studied for its ability to enhance the efficacy of existing cancer treatments by overcoming resistance mechanisms associated with lysosomal function.
  • Biochemical Studies: Utilized as a tool compound to investigate the role of palmitoyl-protein thioesterase 1 in cellular processes and disease mechanisms.
  • Drug Development: Potentially serves as a lead compound for developing new therapeutic agents targeting autophagy-related pathways .
Introduction to DC661: Pharmacological Profile and Research Significance

Structural Characterization of DC661 as a Bivalent Chloroquine Derivative

DC661 (C~31~H~39~Cl~2~N~5~) is a dimeric chloroquine analogue featuring a symmetrical structure with two chloroquinoline pharmacophores connected through an optimized triamine linker. The molecular architecture contains a N-methylhexane-1,6-diamine spacer with six carbon atoms between each pair of nitrogen atoms, terminating in 7-chloroquinolin-4-amine units at both ends [1] [8]. This bivalent configuration confers enhanced lysosomotropic properties compared to monomeric chloroquine derivatives.

Table 1: Structural and Physicochemical Profile of DC661

PropertySpecification
Molecular FormulaC~31~H~39~Cl~2~N~5~
Molecular Weight552.58 g/mol
CAS Registry Number1872387-43-3
Chemical ClassBivalent chloroquine derivative
Key Structural FeaturesDual 7-chloroquinoline heads; N-methylhexane-1,6-diamine linker
Solubility ProfileSoluble in DMSO (62.5 mg/mL, 113.11 mM); ethanol (49 mg/mL); insoluble in water

Critical structure-activity relationship studies revealed that elongation of the linker length (compared to earlier dimeric CQ compounds like Lys05) significantly enhances lysosomal localization and potency [4] [7]. The methylation of the central nitrogen atom within the triamine linker proves essential for optimal lysosomal membrane interaction and cellular penetration, particularly within acidic tumor microenvironments where the compound maintains inhibitory activity [4] [7]. This structural configuration enables DC661 to achieve approximately 100-fold greater potency than hydroxychloroquine (HCQ) in autophagy inhibition assays across diverse cancer cell lines [5]. The bivalent design facilitates simultaneous engagement with multiple PPT1 molecules or interaction with both the active site and allosteric regions of the enzyme, though the precise binding stoichiometry requires further elucidation.

Historical Development of PPT1 Inhibitors in Cancer Therapeutics

The therapeutic targeting of lysosomes in cancer has evolved through distinct pharmacological generations:

  • First-Generation Lysosomotropic Agents (Chloroquine/HCQ): Initially deployed as antimalarials, chloroquine and its derivative hydroxychloroquine (HCQ) were repurposed as autophagy inhibitors based on their weak base properties that facilitate lysosomal accumulation and deacidification. While over 20 clinical trials evaluated HCQ in cancer combinations, clinical efficacy proved limited due to inadequate lysosomal inhibition at maximum tolerated doses [4] [7]. Mechanistically, these agents lacked a defined molecular target, resulting in unpredictable pharmacodynamic effects.

  • Second-Generation Dimers (Lys05): Designed to enhance lysosomotropic activity, dimeric chloroquine compounds like Lys05 demonstrated improved autophagy inhibition and antitumor effects in preclinical models. Lys05 features a shorter ethylene diamine linker connecting two chloroquine units. While more potent than HCQ, its efficacy remained constrained under acidic conditions mimicking the tumor microenvironment [4] [7].

  • Target Identification Breakthrough: A paradigm shift occurred when PPT1 was identified as the molecular target unifying the mechanism of monomeric and dimeric chloroquine derivatives. Using an innovative photoaffinity pulldown strategy with a functionalized DC661 probe, researchers demonstrated direct binding to PPT1 and inhibition of its depalmitoylating activity [4] [7] [9]. PPT1's role in cancer became evident through bioinformatic analyses showing overexpression in multiple malignancies (hepatocellular carcinoma, melanoma, breast cancer) correlating with poor prognosis [3] [7] [10]. PPT1 facilitates mTOR activation by enabling RHEB-mTOR interaction on lysosomal membranes and regulates autophagic flux through depalmitoylation of key proteins.

  • Rational Design of DC661: Building on the PPT1 target revelation, DC661 was engineered with an extended linker length (six carbons between nitrogens) and central nitrogen methylation to optimize PPT1 binding affinity, particularly within acidic microenvironments where earlier derivatives lost potency. This structure-based design yielded a compound capable of sustained target engagement in physiologically relevant conditions [4] [7].

Table 2: Evolution of PPT1-Targeted Therapeutic Agents

Compound GenerationRepresentative AgentKey FeaturesLimitations
First-GenerationHydroxychloroquine (HCQ)Monomeric structure; weak lysosomal deacidificationLimited potency; no defined molecular target; clinical inefficacy
Second-GenerationLys05Dimeric structure; enhanced lysosomal accumulationAcidic microenvironment sensitivity; moderate PPT1 inhibition
Third-GenerationDC661Optimized linker length; methylated central nitrogen; sustained PPT1 inhibition in acidic conditionsPotential toxicity at higher doses; complex synthesis

DC661's Position in Lysosome-Targeted Therapy Research

DC661 occupies a distinctive niche in experimental cancer therapeutics through its multimodal mechanisms and combinatorial potential:

  • Overcoming Chemotherapy Resistance: In hepatocellular carcinoma models, DC661 potently reverses sorafenib resistance by disrupting protective autophagy. Sorafenib treatment induces PPT1 expression and autophagic flux as an adaptive survival mechanism. DC661 co-treatment (0.1-10 μM) inhibits autophagosome-lysosome fusion, induces lysosomal membrane permeabilization, and shifts cellular fate toward mitochondrial apoptosis. This synergistic interaction significantly enhances tumor growth inhibition in vivo compared to either agent alone [3].

  • Immunomodulatory Actions: Beyond direct cytotoxicity, DC661 enhances antitumor immunity by promoting dendritic cell maturation and subsequent CD8+ T cell activation. In melanoma models, PPT1 inhibition with DC661 disrupts the immunosuppressive tumor microenvironment, creating a context conducive to checkpoint inhibitor efficacy. Combination studies demonstrate significantly improved response to anti-PD-1 antibodies, with increased tumor infiltration by activated CD8+ T cells and reduced regulatory T cell populations [9].

  • Lysosomal Destabilization Mechanisms: DC661 exerts superior lysosomal disruption compared to predecessor compounds through multipronged actions: (1) potent deacidification (increased lysosomal pH from ≈4.5 to >6.0), (2) inhibition of autophagic flux evidenced by LC3B-II accumulation and reduced free GFP in GFP-LC3 reporter systems, (3) induction of lysosomal membrane permeabilization (LMP) leading to cathepsin release, and (4) zinc ion accumulation triggering caspase activation [4] [5] [7]. These effects occur at concentrations (IC~50~ ≈0.49 μM in A375P melanoma cells) substantially lower than required for HCQ [1].

  • Translational Clinical Correlates: The pharmacological profile of DC661 has informed clinical development of next-generation PPT1 inhibitors. GNS561/ezurpimtrostat, an orally bioavailable small molecule PPT1 inhibitor, demonstrates preferential liver accumulation (mean liver:plasma ratio >9,000:1) in phase I trials involving hepatocellular carcinoma patients [6]. This liver tropism validates the translational potential of PPT1 inhibition and mirrors DC661's preclinical efficacy in liver cancer models.

Table 3: Research Applications and Model Systems for DC661

Research ApplicationExperimental ModelsKey Findings
Autophagy InhibitionA375P melanoma; HT29 colon cancer; Hep3B/Hep1-6 HCC100-fold greater LC3B-II accumulation vs. HCQ; IC~50~ 0.1-0.49 μM
Overcoming Targeted Therapy ResistanceSorafenib-resistant HCC; BRAF/MEK inhibitor-resistant melanomaRestored apoptosis via mitochondrial pathway; suppressed tumor growth in xenografts
ImmunomodulationB16-F10 melanoma syngeneic; MC38 colorectal modelsEnhanced dendritic cell maturation; improved anti-PD-1 response
Lysosomal BiologymCherry-eGFP-LC3B reporters; LysoTracker stainingInduced lysosomal deacidification and membrane permeabilization

The trajectory of DC661 research illustrates a compelling transition from mechanistic tool compound to therapeutic prototype. Ongoing investigations focus on optimizing tumor-selective delivery, identifying predictive biomarkers (such as tumor PPT1 expression levels), and expanding combinatorial paradigms across diverse cancer types. While clinical translation of DC661 itself faces formulation challenges, its pharmacological validation of PPT1 inhibition continues to accelerate novel clinical candidates in oncology.

Properties

Product Name

DC661

IUPAC Name

N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine

Molecular Formula

C31H39Cl2N5

Molecular Weight

552.6 g/mol

InChI

InChI=1S/C31H39Cl2N5/c1-38(20-8-4-2-6-16-34-28-14-18-36-30-22-24(32)10-12-26(28)30)21-9-5-3-7-17-35-29-15-19-37-31-23-25(33)11-13-27(29)31/h10-15,18-19,22-23H,2-9,16-17,20-21H2,1H3,(H,34,36)(H,35,37)

InChI Key

VJKCWFZTSDXOBS-UHFFFAOYSA-N

SMILES

CN(CCCCCCNC1=C2C=CC(=CC2=NC=C1)Cl)CCCCCCNC3=C4C=CC(=CC4=NC=C3)Cl

Solubility

Soluble in DMSO

Synonyms

DC661; DC-661; DC 661;

Canonical SMILES

CN(CCCCCCNC1=C2C=CC(=CC2=NC=C1)Cl)CCCCCCNC3=C4C=CC(=CC4=NC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.